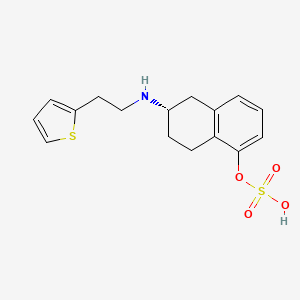![molecular formula C15H16O8 B585635 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 CAS No. 1346604-53-2](/img/structure/B585635.png)
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 is a deuterated derivative of a malonic acid compound. It is primarily used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C15H13D3O8 and a molecular weight of 327.3 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 typically involves the alkylation of a malonic acid derivative with a benzyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of the benzyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and scale-up techniques would apply, including the use of larger reaction vessels, efficient mixing, and temperature control to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 is used extensively in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving metabolic pathways and enzyme kinetics.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reference standard in analytical laboratories.
作用機序
The mechanism of action of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 involves its interaction with various molecular targets, depending on the specific application. In biochemical research, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can also provide insights into reaction mechanisms through isotope effects .
類似化合物との比較
Similar Compounds
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid: The non-deuterated version of the compound.
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Succinic Acid: A structurally similar compound with a succinic acid backbone.
Uniqueness
The presence of deuterium atoms in 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3 makes it unique compared to its non-deuterated counterparts. Deuterium provides stability and can be used to study isotope effects in chemical reactions, making it valuable in research applications .
特性
IUPAC Name |
2-[[4-(1,1-dicarboxy-2,2,2-trideuterioethyl)phenyl]methyl]-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c1-14(10(16)17,11(18)19)7-8-3-5-9(6-4-8)15(2,12(20)21)13(22)23/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19)(H,20,21)(H,22,23)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFTEFIUIONLO-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt](/img/structure/B585560.png)


![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B585565.png)






